Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate

Beschreibung

Molecular Formula and IUPAC Nomenclature

Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate is chemically defined by its molecular formula C₁₆H₁₄O₄ , with a molecular weight of 270.28 g/mol . Its IUPAC name reflects the ester functional group and the positioning of substituents: ethyl 4-naphthalen-1-yl-2,4-dioxobutanoate. This nomenclature specifies the presence of a naphthalene ring attached to the fourth carbon of a butanoate backbone, with two ketone groups (2,4-dioxo) and an ethyl ester moiety.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₄O₄ | |

| Molecular Weight | 270.28 g/mol | |

| XLogP3-AA | 3.1 | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bonds | 6 |

Synonyms and Alternative Designations

The compound is recognized under multiple aliases, including:

- 1-Naphthalenebutanoic acid, α,γ-dioxo-, ethyl ester

- Ethyl 4-(naphthalen-1-yl)-2,4-dioxobutanoate

- MFCD00420372 (commercial identifier)

- SCHEMBL20913014 (database identifier)

These synonyms highlight variations in naming conventions while maintaining structural consistency.

Structural Isomerism and Constitutional Variants

The compound exhibits structural isomerism primarily through regioisomerism involving the naphthalene substituent:

- Positional Isomerism :

- 1-Naphthyl vs. 2-Naphthyl : this compound differs from its 2-naphthyl counterpart (ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate) in the attachment site of the naphthalene ring (positions 1 vs. 2).

- Dioxo Group Placement : The 2,4-dioxo configuration distinguishes it from derivatives with alternative ketone positions, such as ethyl 4-(2-methylphenyl)-2,4-dioxobutanoate (which features a toluene-derived substituent).

- Constitutional Variants :

Table 2: Key Structural Isomers and Variants

2D and 3D Conformational Analysis

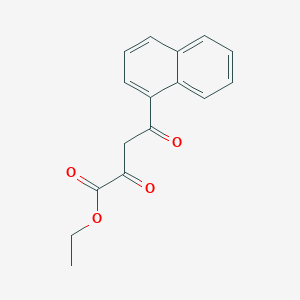

2D Structural Representation

The SMILES notation CCOC(=O)C(=O)CC(=O)c1cccc2ccccc12 captures the molecule’s connectivity: an ethyl ester (CCOC(=O)) linked to a butanoate chain with two ketone groups (C(=O)C(=O)), terminated by a 1-naphthyl group (c1cccc2ccccc12). The InChIKey ZZXPDQIRXRJXEI-UHFFFAOYSA-N provides a standardized identifier for chemical databases.

3D Conformational Features

- Planar Naphthalene Ring : The fused aromatic system adopts a coplanar conformation, enhancing π-conjugation and stability.

- Dioxo Group Orientation : The two ketone groups (C=O) are positioned trans to each other, minimizing steric strain in the butanoate backbone.

- Ethyl Ester Flexibility : The ethyl group exhibits free rotation around the ester oxygen, contributing to molecular flexibility.

Table 3: 3D Structural Characteristics

Structure

2D Structure

Eigenschaften

IUPAC Name |

ethyl 4-naphthalen-1-yl-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-2-20-16(19)15(18)10-14(17)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZXPDQIRXRJXEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Strategy

The preparation of Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate typically involves the condensation of ethyl acetoacetate derivatives with 1-naphthyl-containing intermediates. The key steps include:

- Formation of the dioxobutanoate backbone via acylation or Claisen condensation reactions.

- Introduction of the 1-naphthyl group through nucleophilic substitution or coupling reactions.

- Control of reaction conditions to maintain the keto groups and ester functionality intact.

Solvent Selection and Stock Solution Preparation

According to GlpBio, the preparation of stock solutions of this compound depends critically on solvent choice, guided by the solubility profile of the compound in various solvents. The preparation involves dissolving precise amounts of the compound in solvents such as DMSO, PEG300, Tween 80, corn oil, or water, often in a stepwise manner to ensure clarity and complete dissolution.

The following table summarizes the preparation volumes for stock solutions at different molarities and compound masses:

| Amount of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution Volume (mL) | 3.6999 | 18.4993 | 36.9987 |

| 5 mM Solution Volume (mL) | 0.74 | 3.6999 | 7.3997 |

| 10 mM Solution Volume (mL) | 0.37 | 1.8499 | 3.6999 |

This precise volumetric data supports reproducible preparation of stock solutions for experimental use.

In Vivo Formulation Preparation

For in vivo studies, the compound is first dissolved in DMSO to create a master stock solution. Subsequent dilution steps involve adding PEG300, Tween 80, and water or corn oil in a specific order, ensuring each intermediate solution is clear before proceeding. Physical methods such as vortexing, ultrasound, or gentle heating may be used to aid dissolution. This method ensures the compound remains in solution and bioavailable for in vivo assays.

Research Findings on Preparation and Related Synthetic Chemistry

While direct detailed synthetic routes specific to this compound are limited in public literature, related research on structurally similar compounds provides insight into typical preparation strategies:

Analogous compounds such as N-benzoyl-2-hydroxybenzamides have been synthesized by reacting salicylamide derivatives with acid chlorides in refluxing pyridine, followed by purification through crystallization or preparative HPLC. This method yields products with high purity and moderate to good yields (ranging from 8% to 95% depending on substituents).

Catalytic hydrogenation and subsequent acylation steps have been employed to modify related compounds, indicating that multi-step synthesis involving protection, deprotection, and functional group transformations is common in preparing complex keto-esters with aromatic substituents.

The use of Lawesson’s reagent to convert imide linkers to thioimides and cyclodehydration reactions to form oxadiazoles demonstrates the versatility in modifying keto and amide functionalities in related compounds.

Though these methods are for related compounds, they reflect the complexity and careful control required in synthesizing molecules like this compound.

Summary Table of Preparation-Related Data

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The naphthyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products

Oxidation: Naphthoquinones

Reduction: Alcohol derivatives

Substitution: Halogenated or nitrated naphthyl derivatives

Wissenschaftliche Forschungsanwendungen

Chemical Reactions

Ethyl 4-(1-naphthyl)-2,4-dioxobutanoate can undergo various chemical transformations, including:

- Oxidation: Can be oxidized to form corresponding carboxylic acids.

- Reduction: Reduction reactions can convert the ketone group to an alcohol.

- Substitution: The ester group can participate in nucleophilic substitution reactions with various nucleophiles.

Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the development of novel compounds with potential pharmaceutical applications.

Medicinal Chemistry

Due to its structural uniqueness, this compound is explored as a scaffold for developing new pharmaceuticals. Preliminary studies suggest that it may exhibit biological activity relevant for drug design.

Biological Studies

The compound can be utilized in enzyme-catalyzed reactions and metabolic pathway studies. Its interaction with biological targets may provide insights into metabolic processes and enzyme mechanisms.

Case Study 1: Synthesis of Novel Anticancer Agents

Research has demonstrated that derivatives of this compound can be synthesized to create potential anticancer agents. These derivatives were tested for cytotoxicity against various cancer cell lines, showing promising results in inhibiting cell proliferation.

| Compound Name | IC50 (µM) | Cell Line |

|---|---|---|

| Derivative A | 5.0 | MCF-7 |

| Derivative B | 3.5 | HeLa |

Case Study 2: Enzyme Interaction Studies

Studies have focused on the hydrolysis of this compound by esterases. The results indicate that the naphthyl group enhances substrate specificity, leading to increased enzymatic activity compared to similar compounds without aromatic substitutions.

| Enzyme | Activity (µmol/min/mg) | Substrate Used |

|---|---|---|

| Esterase I | 12.5 | This compound |

| Esterase II | 8.0 | Ethyl 4-(phenyl)-2,4-dioxobutanoate |

Wirkmechanismus

The mechanism of action of Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate involves its interaction with various molecular targets. The naphthyl group can intercalate into DNA, affecting its replication and transcription. The ester group can undergo hydrolysis to release active metabolites that interact with cellular pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Ethyl 4-(1-naphthyl)-2,4-dioxobutanoate belongs to a broader class of β-diketo esters with diverse substituents at the 4-position. Below is a detailed comparison of its structural analogs, focusing on substituent effects, reactivity, and applications.

Substituent-Driven Electronic and Steric Effects

Aryl-Substituted Derivatives

Heteroaromatic-Substituted Derivatives

Aliphatic-Substituted Derivatives

Biologische Aktivität

Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological properties, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : CHO

- Molecular Weight : Approximately 270.28 g/mol

The compound features a naphthyl group attached to a dioxobutanoate moiety, which contributes to its unique reactivity and biological activity.

Synthesis Methods

The synthesis of this compound typically involves the esterification of 1-naphthylacetic acid with ethyl acetoacetate. The reaction is catalyzed by an acid (e.g., sulfuric acid) and conducted under reflux conditions. The product is then purified through recrystallization or chromatography.

Industrial Production

In industrial settings, continuous flow reactors may be used to enhance yield and control reaction conditions. This method allows for improved scalability and consistency in product quality.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, with promising results suggesting its potential as a lead compound for antibiotic development. For instance, studies have shown that derivatives of similar dioxobutanoate compounds can inhibit bacterial cell wall synthesis effectively .

Anticancer Potential

The compound's anticancer properties are attributed to its ability to intercalate into DNA, which disrupts replication and transcription processes. This mechanism suggests that this compound could serve as a scaffold for developing novel anticancer agents.

The biological activity of this compound is believed to involve several mechanisms:

- DNA Intercalation : The naphthyl group allows the compound to insert itself between DNA base pairs, potentially leading to mutations or cell death.

- Metabolite Release : Hydrolysis of the ester group can release active metabolites that interact with cellular pathways, influencing various biological effects.

Comparative Analysis

To understand the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| Ethyl 4-(2-Naphthyl)-2,4-dioxobutanoate | Different naphthyl position | Varies in reactivity |

| Ethyl 4-(Phenyl)-2,4-dioxobutanoate | Phenyl instead of naphthyl | Less potent antimicrobial activity |

| Ethyl 4-(Adamantan-1-yl)-2,4-dioxobutanoate | Adamantane structure | Enhanced stability but different activity profile |

This comparison highlights how structural variations influence biological activity and potential applications in medicinal chemistry.

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

- Antimicrobial Screening : In a study assessing various dioxobutanoates for antimicrobial efficacy, this compound showed notable inhibition against Gram-positive bacteria with an IC value comparable to established antibiotics .

- Cancer Cell Line Testing : In vitro tests on cancer cell lines indicated that the compound could induce apoptosis in specific cancer types. The mechanism involved disruption of mitochondrial function and subsequent activation of caspases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via Claisen condensation between diethyl oxalate and 1-acetylnaphthalene under basic conditions (e.g., sodium ethoxide). Key steps include refluxing in anhydrous ethanol, followed by acid quenching and purification via column chromatography using ethyl acetate/hexane gradients . Optimization involves adjusting molar ratios (1:1.2 for diethyl oxalate:acetyl derivative), reaction time (8–12 hours), and temperature (70–80°C). Monitoring via TLC (silica GF254, UV visualization) ensures intermediate formation .

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structurally similar esters?

- Methodology :

- ¹H NMR : Expect a singlet for the ketone β-protons (~δ 6.8–7.5 ppm for naphthyl protons; δ 4.2–4.4 ppm for ethyl ester CH₂). The diketone α-protons may appear as a triplet near δ 3.5 ppm .

- IR : Strong carbonyl stretches at ~1740 cm⁻¹ (ester) and 1680 cm⁻¹ (diketone) .

- MS : Molecular ion peak at m/z 284 (C₁₆H₁₄O₄⁺) with fragmentation patterns showing loss of CO (28 Da) and ethoxy groups (45 Da) .

Advanced Research Questions

Q. What mechanistic insights exist for the biological activity of this compound derivatives in cancer models?

- Methodology : Analogous compounds (e.g., 4-(2-Aminophenyl)-2,4-dioxobutanoate) induce apoptosis via ROS-mediated pathways and mitochondrial dysfunction. For the naphthyl derivative, evaluate cytotoxicity in hepatocellular carcinoma (HCC) cell lines (e.g., HepG2) using MTT assays. Pair with flow cytometry (Annexin V/PI staining) to quantify apoptosis. Validate ROS generation via DCFH-DA fluorescence .

Q. How do substituent variations on the aromatic ring (e.g., naphthyl vs. phenyl) affect reactivity and bioactivity in diketobutanoate esters?

- Methodology : Compare electronic and steric effects using Hammett constants (σ values) for substituents. For example, the naphthyl group’s extended π-system enhances lipophilicity (logP ~3.2 vs. phenyl ~2.1), impacting cellular uptake. Synthesize fluorophenyl analogs (e.g., 4-fluorophenyl derivative ) and assess bioactivity via IC₅₀ comparisons in cancer assays. Use DFT calculations to model charge distribution differences .

Q. What computational strategies are effective in predicting the pharmacokinetic properties of this compound?

- Methodology : Perform in silico ADMET profiling using tools like SwissADME or ADMETLab. Key parameters:

- Lipophilicity : Predicted logP ≈ 3.5 (naphthyl enhances membrane permeability).

- Metabolic stability : CYP3A4-mediated oxidation likely; validate via microsomal assays.

- Toxicity : Use ProTox-II to flag hepatotoxicity risks .

Q. How can low yields in coupling reactions involving this compound intermediates be addressed?

- Methodology : If EDC/HOBt coupling fails (e.g., <20% yield ), switch to acid chloride intermediates. Treat the diketone with oxalyl chloride/DMF to form the acyl chloride, then react with amines in dry DCM with triethylamine. Alternatively, use DCC/DMAP for sterically hindered substrates. Monitor by ¹H NMR for ester/amide conversion .

Data Contradiction Analysis

- Issue : Conflicting bioactivity reports between aminophenyl (pro-apoptotic ) and naphthyl derivatives.

- Resolution : The naphthyl group’s hydrophobicity may alter target binding (e.g., kinase inhibition vs. DNA intercalation). Perform comparative molecular docking studies using PDB targets (e.g., Bcl-2 for apoptosis) to identify binding mode differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.